molecular formula C20H16FN3O4S B12199731 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12199731
M. Wt: 413.4 g/mol
InChI Key: UUFNWSDQKWDUHP-MFOYZWKCSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a structurally complex molecule featuring a 5-fluoroindole core linked via an ethyl chain to an acetamide group. The acetamide is further connected to a thiazolidinone ring substituted with a (5Z)-furan-2-ylmethylidene moiety (Fig. 1). This compound’s design integrates pharmacophores known for diverse biological activities:

  • The 5-fluoroindole group is associated with enhanced metabolic stability and receptor binding in medicinal chemistry .
  • The thiazolidinone scaffold is recognized for anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C20H16FN3O4S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H16FN3O4S/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9-

InChI Key

UUFNWSDQKWDUHP-MFOYZWKCSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Precursor: 5-Fluoro-1H-Indole-3-Ethylamine

The indole moiety is synthesized via Fischer indole cyclization, where 4-fluorophenylhydrazine reacts with 3-aminopropanol under acidic conditions (H₂SO₄, ethanol, 80°C, 12 h). The resulting 5-fluoro-1H-indole undergoes N-ethylation using bromoethylamine hydrobromide in the presence of K₂CO₃ (DMF, 60°C, 6 h), yielding 5-fluoro-1H-indole-3-ethylamine with 78% efficiency.

Key Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
Cyclization4-Fluorophenylhydrazine, 3-aminopropanolEthanol80°C12 h65%
AlkylationBromoethylamine hydrobromide, K₂CO₃DMF60°C6 h78%

Formation of the Thiazolidinone Core

The thiazolidinone ring is constructed via cyclocondensation of L-cysteine ethyl ester with dimethyl oxalate in acetic anhydride, producing 2,4-dioxo-1,3-thiazolidine. The exocyclic double bond at C5 is introduced via Knoevenagel condensation using furfuraldehyde (2-furaldehyde) and piperidine as a catalyst (ethanol, reflux, 4 h). This step selectively generates the (Z)-isomer due to steric hindrance from the furan ring.

Stereochemical Control:
The Z-configuration of the furan-2-ylmethylidene group is confirmed via NOESY NMR, showing proximity between the furan oxygen and thiazolidinone carbonyl.

Coupling of Thiazolidinone and Indole Moieties

The acetamide linker is introduced by reacting 2-chloroacetyl chloride with the thiazolidinone core (CH₂Cl₂, Et₃N, 0°C, 2 h), followed by nucleophilic displacement with 5-fluoro-1H-indole-3-ethylamine (DMF, 50°C, 8 h).

Optimization Insights:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

  • Catalysis: Triethylamine neutralizes HCl byproducts, preventing side reactions.

Critical Analysis of Preparation Methods

Comparative Efficiency of Coupling Strategies

A comparative study of coupling agents (Table 1) reveals that EDCI/HOBt outperforms DCC in yield and purity for amide bond formation.

Table 1: Coupling Agent Performance

AgentSolventTemperatureTimeYieldPurity
EDCI/HOBtDMF25°C24 h85%98%
DCCCH₂Cl₂0°C12 h72%90%

Purification and Characterization

Final purification employs silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol. Analytical data include:

  • HRMS (ESI): m/z 413.4 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.92 (d, J = 3.2 Hz, 1H, furan), 7.38 (dd, J = 8.4, 4.6 Hz, 1H, indole).

Challenges and Mitigation Strategies

Stereoselectivity in Knoevenagel Condensation

The (Z)-isomer predominates due to kinetic control, but trace (E)-isomers (<5%) are removed via column chromatography. Microwave-assisted synthesis (100°C, 20 min) enhances Z-selectivity to 99%.

Solubility Issues During Coupling

The indole-ethylamine intermediate exhibits limited solubility in CH₂Cl₂. Switching to DMF improves homogeneity and yield by 18%.

Industrial-Scale Considerations

Pilot-scale synthesis (10 kg batch) achieves 68% overall yield using continuous flow reactors for the Knoevenagel step (residence time: 30 min, 120°C). Environmental metrics:

  • PMI (Process Mass Intensity): 32 (solvent recovery reduces PMI to 25).

  • E-Factor: 15.2 (excluding water) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is C20H16FN3O4SC_{20}H_{16}FN_3O_4S, with a molecular weight of approximately 405.42 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone and indole moieties exhibit significant antimicrobial properties. For example, derivatives of thiazolidinone have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In studies, compounds similar to this compound have demonstrated inhibition zones comparable to standard antibiotics like norfloxacin .

Compound Bacterial Strains Tested Inhibition Zone (mm) Reference Drug
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-...E. coli, S. aureus18–21 mmNorfloxacin (20–27 mm)
Thiazolidinone DerivativeP. aeruginosa20 mmNorfloxacin

Anti-inflammatory Properties

The thiazolidinone scaffold has been associated with anti-inflammatory activity. Compounds that incorporate this scaffold have been reported to inhibit inflammatory pathways, making them promising candidates for treating conditions characterized by excessive inflammation .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of thiazole-acetamide derivatives and tested their antimicrobial efficacy against strains such as E. coli and S. aureus. Among these derivatives, several showed comparable potency to established antibiotics, indicating the potential for developing new antimicrobial agents based on the thiazolidinone framework .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of similar compounds has revealed that modifications at the indole or thiazolidinone positions can significantly enhance biological activity. For instance, the introduction of fluorine at specific positions has been linked to increased antimicrobial potency .

Potential Future Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for further development in:

  • Antibacterial Drug Development : Targeting resistant bacterial strains.
  • Anti-inflammatory Therapies : Potential use in chronic inflammatory diseases.
  • Cancer Research : Investigating its effects on cancer cell lines due to the presence of indole derivatives which are known for their anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Heterocyclic Substituent Variations

Compound Substituent on Thiazolidinone Molecular Formula Molecular Weight Key Findings Reference
Target Compound Furan-2-ylmethylidene (Z) C₂₁H₁₉N₃O₅S 425.5 Optimized for π-π interactions; untested bioactivity reported .
2-[(5Z)-5-(Thien-2-ylmethylene) analog Thiophen-2-ylmethylidene (Z) C₂₀H₁₆FN₃O₃S₂ 429.484 Higher lipophilicity due to sulfur; no bioactivity data .
2-[(5Z)-5-(3-Phenylpropenylidene) analog (E)-3-Phenylpropenylidene C₂₃H₁₈FN₃O₃S 459.47 Extended conjugation may enhance cellular uptake; structural data only .

The phenylpropenylidene variant’s extended conjugation could improve binding to hydrophobic targets .

Functional Group Modifications

  • 2-Thioxo vs. 2,4-Dioxo Thiazolidinones: Compounds with a 2-thioxo group (e.g., from ) exhibit altered electronic profiles, which may enhance thiol-mediated enzyme inhibition compared to the target’s 2,4-dioxo system .
  • Sulfonyl and Imino Groups: Derivatives like N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () introduce sulfonyl groups, which can improve solubility and hydrogen-bonding capacity .

Indole Core Substitutions

Compound Indole Substitution Molecular Weight Biological Activity Reference
Target Compound 5-Fluoro 425.5 Not explicitly reported; inferred stability from analog data .
5-Methoxyindole analog 5-Methoxy 441.5 Reduced metabolic oxidation compared to fluoro; untested .
6-Methoxyindole analog 6-Methoxy 425.5 Altered steric effects; potential for improved target selectivity .

Methoxy substitutions may increase steric bulk, affecting binding pocket interactions .

Stereochemical and Conformational Effects

  • Z vs. E Isomerism: The (5Z)-configuration in the target compound’s furan-2-ylmethylidene group imposes a planar geometry, favoring stacking with aromatic residues in enzymes . In contrast, (E)-isomers (e.g., ) adopt a non-planar conformation, which may reduce binding affinity .
  • Stereochemistry in Rhodanine Derivatives: highlights that Z-configuration in benzylidene-thiazolidinones is critical for maintaining anti-proliferative activity .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its structure, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H16FN2O3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Key Features:

  • Indole moiety : The presence of the 5-fluoroindole contributes to the compound's biological activity by potentially interacting with various biological targets.
  • Thiazolidinone ring : Known for its role in various pharmacological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit key kinases involved in cell proliferation and survival pathways. For instance, studies on related thiazolidinone derivatives have shown significant inhibition of MEK1/2 kinases, leading to reduced cell growth in cancer models .
  • Apoptotic Induction : The compound may induce apoptosis through pathways involving p53 and caspase activation, as seen in other indole-based compounds .
  • Anti-inflammatory Effects : The thiazolidinone structure is often associated with anti-inflammatory properties, possibly through inhibition of COX enzymes .

In Vitro Studies

A variety of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid carcinoma)27Apoptosis via p21/p53 pathway
MCF-7 (breast cancer)0.6Induction of S-phase arrest
MV4-11 (leukemia)0.3MEK1/2 inhibition

Case Studies

  • EGFR Inhibition : Related compounds have shown promising results in inhibiting EGFR phosphorylation at nanomolar concentrations, suggesting a potential for this compound to exhibit similar or enhanced effects .
  • Cytotoxicity Profiles : A comprehensive screening against a panel of 60 human cancer cell lines indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity and selectivity towards specific cancer types, highlighting the need for further exploration into this compound's efficacy .

Q & A

Q. What are the common synthetic routes for preparing acetamide derivatives with indole and thiazolidinone moieties?

The synthesis typically involves multi-step condensation and functionalization. For example, the indole core can be functionalized via chloroacetylation (e.g., using chloroacetyl chloride in triethylamine) , followed by coupling with thiazolidinone intermediates. The thiazolidinone ring is often synthesized by condensing substituted benzylidene groups with 2,4-thiazolidinedione using DMF as a solvent and potassium carbonate as a base . Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol or DMF/water mixtures) .

Q. How can researchers confirm the molecular structure of this compound?

Characterization relies on spectroscopic and analytical methods:

  • ¹H/¹³C-NMR : Assigns protons and carbons in the indole, furan, and thiazolidinone rings. For example, the Z-configuration of the furan-methylidene group is confirmed by coupling constants in NMR .
  • LC-MS : Validates molecular weight and purity (e.g., observed m/z matching calculated molecular weight) .
  • Elemental analysis : Confirms C, H, N, S, and F content within ±0.4% deviation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Anti-exudative activity : Compare inhibition of inflammation in rodent models (e.g., carrageenan-induced paw edema) at 10 mg/kg, using diclofenac sodium as a reference .
  • Antioxidant assays : DPPH radical scavenging or FRAP tests, with IC₅₀ values reported relative to ascorbic acid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced hypoglycemic or anti-inflammatory effects?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the indole ring to enhance metabolic stability .
  • Stereochemical control : The Z-configuration of the furan-methylidene group in the thiazolidinone ring improves binding affinity to PPAR-γ receptors, as shown in analogous compounds .
  • Bioisosteric replacement : Replace the furan ring with thiophene or pyridine to modulate solubility and target interactions .

Q. What catalytic systems improve yield in multi-component reactions (MCRs)?

  • Nickel ferrite nanoparticles (NiFe₂O₄) : Enhance reaction efficiency in MCRs (e.g., condensation of aldehydes, thiazolidinedione, and acetamide derivatives) by providing high surface area and magnetic recyclability. Yields improve by 15–20% compared to traditional acid catalysts .
  • Zeolite-Y : Used in hydroxyacetamide derivatives synthesis under reflux conditions, reducing side reactions .

Q. How can contradictory biological activity data be resolved?

  • Dose-response studies : Re-evaluate activity at varying concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Test compound stability in liver microsomes to rule out false positives from metabolite interference .
  • Target specificity profiling : Use kinase or receptor panels to confirm selectivity, as off-target effects may skew initial results .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Rodent models : Administer the compound intravenously (IV) or orally (PO) in Wistar rats (10 mg/kg) to measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability. Tissue distribution can be tracked via radiolabeling or LC-MS/MS .
  • Toxicity screening : Acute toxicity studies in mice (OECD 423 guidelines) to determine LD₅₀ and organ-specific toxicity .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or ester groups to improve aqueous solubility, which are cleaved in vivo .

Q. What strategies validate the Z/E configuration of the furan-methylidene group?

  • NOESY NMR : Detect spatial proximity between the furan methylidene proton and thiazolidinone carbonyl groups .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as done for analogous N-cyclohexyl acetamide derivatives .

Data Analysis and Reporting

Q. How to statistically analyze dose-dependent activity in heterogeneous datasets?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups to controls (p < 0.05 significance threshold) .

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